molecular formula C10H12N2O2 B1437162 6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid CAS No. 1019372-31-6

6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid

Cat. No.: B1437162
CAS No.: 1019372-31-6
M. Wt: 192.21 g/mol
InChI Key: GXRUIYPLVQEHAQ-UHFFFAOYSA-N
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Description

6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H12N2O2. It is a derivative of nicotinic acid, where the amino group is substituted with a cyclopropylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-3-carboxylic acid.

    Amidation: The carboxylic acid group is converted to an amide using cyclopropylmethylamine under appropriate reaction conditions.

    Cyclization: The intermediate product undergoes cyclization to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: The parent compound, which lacks the cyclopropylmethyl substitution.

    Pyridine-3-carboxylic Acid Derivatives: Other derivatives with different substituents on the pyridine ring.

Uniqueness

6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid is unique due to the presence of the cyclopropylmethyl group, which can impart distinct chemical and biological properties compared to other similar compounds .

Biological Activity

6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a pyridine ring substituted with an amino group and a carboxylic acid, along with a cyclopropylmethyl moiety, which enhances its biological activity. Understanding the biological activity of this compound involves exploring its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of this compound is C_12H_14N_2O_2, with a molecular weight of approximately 218.25 g/mol. Its structural properties can be summarized as follows:

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O₂
Molecular Weight218.25 g/mol
IUPAC NameThis compound
InChI KeyWHKFSIMTGCZIST-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The amino group in the compound may facilitate binding to specific receptors or enzymes, influencing pathways involved in inflammation and cellular proliferation. Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, crucial in prostaglandin synthesis, which is linked to inflammatory responses .

Research indicates that modifications to the cyclopropylmethyl group can significantly affect the biological activity of the compound. For instance, structure–activity relationship studies suggest that certain substitutions can enhance anti-inflammatory effects by increasing the potency against COX enzymes .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of pyridine derivatives, including this compound. In vitro assays using COX inhibitor screening kits have demonstrated that related compounds exhibit significant inhibitory activity against COX-1 and COX-2 enzymes, with IC50 values indicating their potency .

For example, derivatives similar to this compound showed IC50 values against COX-1 ranging from 19.45 μM to 28.39 μM and against COX-2 from 23.8 μM to 42.1 μM . These findings suggest that this compound may serve as a lead structure for developing new anti-inflammatory agents.

Anticancer Activity

Preliminary studies have also explored the anticancer potential of pyridine derivatives. Research indicates that compounds within this class can inhibit the proliferation of various cancer cell lines by modulating key signaling pathways such as Ras/Erk and PI3K/Akt. The ability to affect these pathways positions this compound as a candidate for further investigation in cancer therapeutics.

Structure–Activity Relationship Studies

A recent study focused on the SAR of pyridine derivatives revealed that electron-donating groups significantly enhance anti-inflammatory activity. The presence of such substituents on the pyridine ring was linked to increased binding affinity for COX enzymes .

In Vivo Studies

In vivo experiments involving carrageenan-induced paw edema models demonstrated that certain analogs exhibited anti-inflammatory effects comparable to established drugs like indomethacin. The effective doses (ED50) for these compounds were calculated, showing promising results for further development .

Properties

IUPAC Name

6-(cyclopropylmethylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-10(14)8-3-4-9(12-6-8)11-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRUIYPLVQEHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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